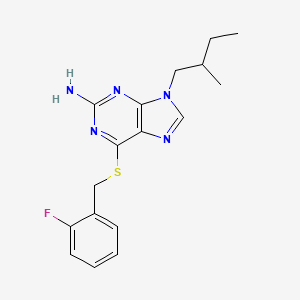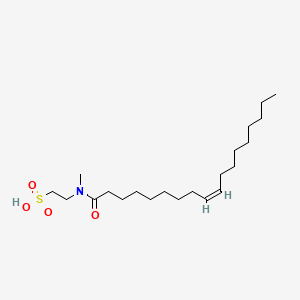
N-Methyl-N-oleoyltaurine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-oleoyltaurine is a chemical compound with the molecular formula C21H41NO4S. It is an amphoteric surfactant, meaning it can act as both an acid and a base. This compound is known for its excellent cleansing, foaming, emulsifying, dispersing, wetting, solubilizing, permeating, and lubricating abilities. It is commonly used in personal care products such as shampoos and face washes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Methyl-N-oleoyltaurine can be synthesized through the reaction of sodium methyltaurate with oleyl chloride. The reaction typically occurs under mild conditions, and the product is obtained in high yield. The reaction can be represented as follows: [ \text{C}{21}\text{H}{41}\text{NO}_4\text{S} + \text{NaOH} \rightarrow \text{this compound} + \text{NaCl} ]
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where sodium methyltaurate is reacted with oleyl chloride. The reaction is carried out in the presence of a suitable solvent, such as water or an organic solvent, to facilitate the reaction and improve the yield. The product is then purified through filtration and crystallization processes .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-oleoyltaurine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo substitution reactions where the oleoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-Methyl-N-oleoyltaurine has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to improve solubility and reaction rates.
Biology: Employed in cell culture studies to enhance cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its amphoteric nature.
Industry: Widely used in the formulation of personal care products, detergents, and cleaning agents.
Mecanismo De Acción
N-Methyl-N-oleoyltaurine exerts its effects through its amphoteric nature, allowing it to interact with both acidic and basic environments. It can form micelles in aqueous solutions, which helps in the solubilization and emulsification of hydrophobic compounds. The compound’s ability to reduce surface tension makes it an effective surfactant in various applications .
Comparación Con Compuestos Similares
Similar Compounds
N-Methyltaurine: Similar in structure but lacks the oleoyl group.
N-Oleoyltaurine: Similar but does not have the methyl group attached to the nitrogen atom.
Uniqueness
N-Methyl-N-oleoyltaurine is unique due to its combination of the oleoyl and methyl groups, which enhances its surfactant properties and makes it more effective in reducing surface tension and improving solubility compared to its similar compounds .
Propiedades
Número CAS |
97-80-3 |
|---|---|
Fórmula molecular |
C21H41NO4S |
Peso molecular |
403.6 g/mol |
Nombre IUPAC |
2-[methyl-[(Z)-octadec-9-enoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C21H41NO4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)22(2)19-20-27(24,25)26/h10-11H,3-9,12-20H2,1-2H3,(H,24,25,26)/b11-10- |
Clave InChI |
GXJQMKFJQFGQKV-KHPPLWFESA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)N(C)CCS(=O)(=O)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CCS(=O)(=O)O |
Números CAS relacionados |
39388-01-7 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


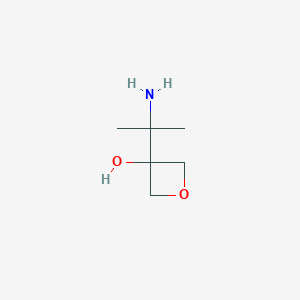
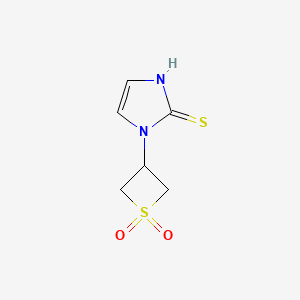
![Rel-(5S,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B12931719.png)
![(R)-2-(2-(3-Oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamido)-2-phenylpropanoic acid](/img/structure/B12931726.png)


![2-(2-Bromo-5-chlorophenyl)-1H-benzo[d]imidazole](/img/structure/B12931746.png)

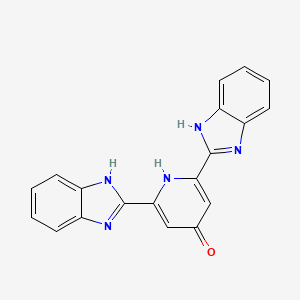
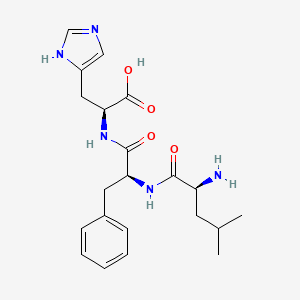
![6-(2,4-Dichloro-5-nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B12931769.png)

![[4-(1-Butyl-1H-indol-2-yl)phenyl]acetic acid](/img/structure/B12931776.png)
